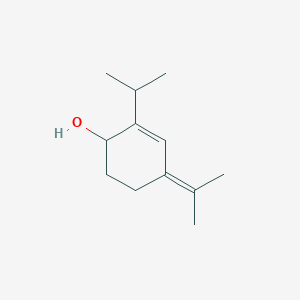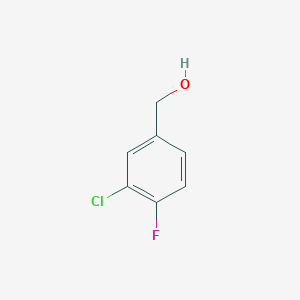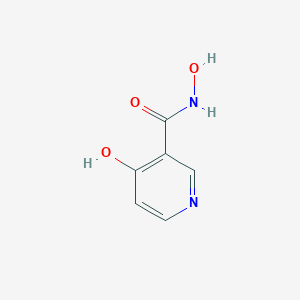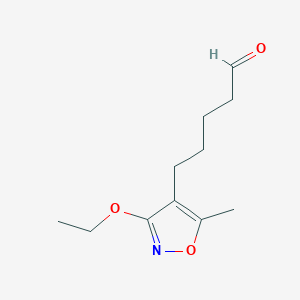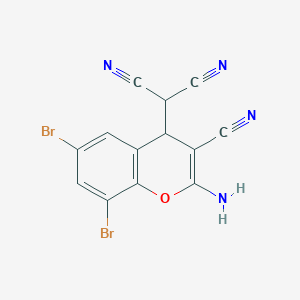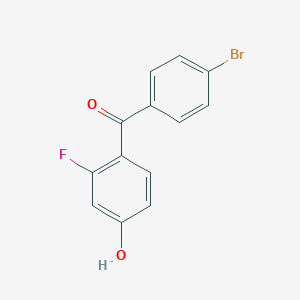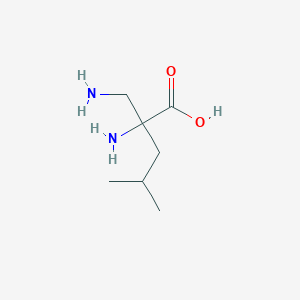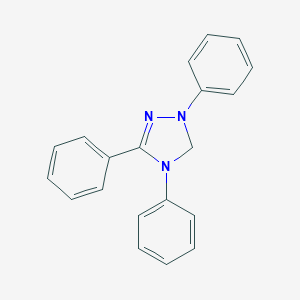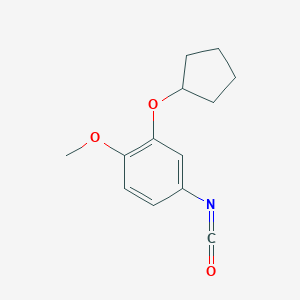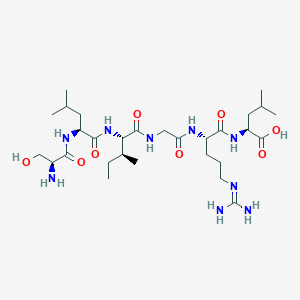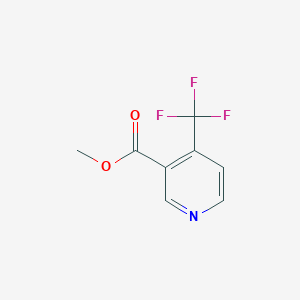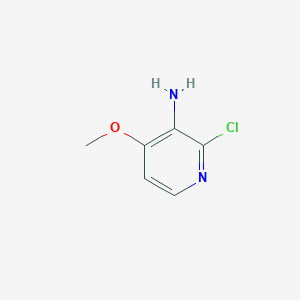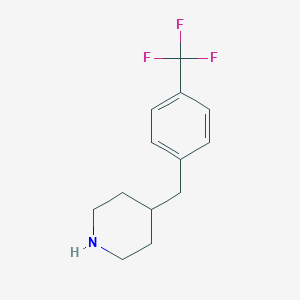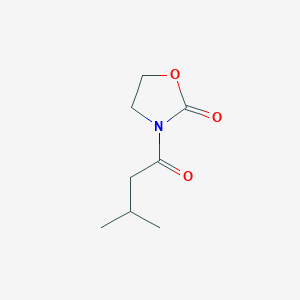
3-(3-Methylbutanoyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isovaleryloxazolidine-2-one is a compound belonging to the oxazolidinone class, which is characterized by a 1,3-oxazolidin-2-one ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isovaleryloxazolidine-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which yields 4-hydroxymethyl-1,3-oxazolidin-2-ones . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production of oxazolidinones, including 3-Isovaleryloxazolidine-2-one, often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of chiral building blocks and enantioselective catalysts to achieve the desired stereochemistry .
化学反应分析
Types of Reactions: 3-Isovaleryloxazolidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological and chemical properties .
科学研究应用
3-Isovaleryloxazolidine-2-one has several applications in scientific research:
作用机制
The mechanism of action of 3-Isovaleryloxazolidine-2-one and its derivatives involves binding to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis. This unique mechanism differentiates it from other protein synthesis inhibitors and contributes to its effectiveness against resistant bacterial strains .
相似化合物的比较
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacteria.
Contezolid: A newer oxazolidinone with promising antibacterial properties.
Uniqueness: 3-Isovaleryloxazolidine-2-one stands out due to its specific structural features and potential for diverse chemical modifications. Its unique reactivity and chiral properties make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
165460-41-3 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC 名称 |
3-(3-methylbutanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h6H,3-5H2,1-2H3 |
InChI 键 |
FYZABKGWIADQFT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCOC1=O |
规范 SMILES |
CC(C)CC(=O)N1CCOC1=O |
同义词 |
2-Oxazolidinone, 3-(3-methyl-1-oxobutyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


